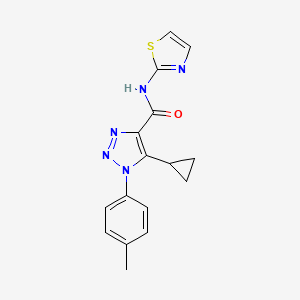![molecular formula C18H16Cl2N2O3 B4671536 3,4-dichloro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4671536.png)
3,4-dichloro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide
Overview
Description
3,4-dichloro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide, also known as DMCB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a selective antagonist of the P2X7 receptor, which is a type of ion channel that is involved in various physiological processes.
Mechanism of Action
3,4-dichloro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide acts as a selective antagonist of the P2X7 receptor, which is a type of ion channel that is activated by extracellular ATP. The P2X7 receptor is involved in the regulation of various physiological processes, including immune responses, inflammation, and cell death. 3,4-dichloro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide inhibits the activation of the P2X7 receptor by binding to a specific site on the receptor, thereby preventing the influx of calcium ions and the activation of downstream signaling pathways.
Biochemical and Physiological Effects
3,4-dichloro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide has been shown to have various biochemical and physiological effects, including inhibition of ATP-induced calcium influx, inhibition of ATP-induced cytokine release, and inhibition of ATP-induced cell death. These effects are mediated by the inhibition of the P2X7 receptor, which is involved in the regulation of these processes.
Advantages and Limitations for Lab Experiments
3,4-dichloro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide has several advantages as a tool for scientific research, including its high selectivity for the P2X7 receptor, its ability to inhibit the activation of the receptor, and its well-established synthesis method. However, 3,4-dichloro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide also has some limitations, including its potential toxicity and the need for careful dosing and handling.
Future Directions
There are several future directions for the research on 3,4-dichloro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide and its potential applications. One area of interest is the development of more selective and potent P2X7 receptor antagonists, which could have therapeutic implications for various diseases. Another area of interest is the elucidation of the molecular mechanisms underlying the interaction between 3,4-dichloro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide and the P2X7 receptor, which could provide insights into the regulation of this receptor and its downstream signaling pathways. Additionally, the application of 3,4-dichloro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide in animal models of diseases could provide valuable information on its potential therapeutic effects and safety.
Scientific Research Applications
3,4-dichloro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide has been used extensively in scientific research as a tool for studying the P2X7 receptor and its role in various physiological processes. The P2X7 receptor is involved in the regulation of immune responses, inflammation, pain perception, and cell death. 3,4-dichloro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide has been shown to inhibit the activation of the P2X7 receptor, which can have therapeutic implications for various diseases.
properties
IUPAC Name |
3,4-dichloro-N-[4-(morpholine-4-carbonyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O3/c19-15-6-3-13(11-16(15)20)17(23)21-14-4-1-12(2-5-14)18(24)22-7-9-25-10-8-22/h1-6,11H,7-10H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXLLMSWAHNHJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![benzimidazo[2,1-b]quinazolin-12(5H)-one](/img/structure/B4671457.png)
![N-ethyl-2-methoxy-5-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)sulfonyl]benzamide](/img/structure/B4671458.png)



![2-methoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B4671502.png)
![methyl 2-methyl-3-{[4-(4-morpholinyl)benzoyl]amino}benzoate](/img/structure/B4671509.png)
![N-(4-butylphenyl)-N'-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]thiourea](/img/structure/B4671521.png)

![6,7-dimethoxy-3-[2-(4-methoxyphenyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4671525.png)

![2-methyl-N-[2-(4-morpholinylmethyl)-1-propyl-1H-benzimidazol-5-yl]benzamide](/img/structure/B4671546.png)

![methyl 4-({[(4-methyl-5-{[(1-methyl-2-naphthyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4671553.png)